molecular formula C15H12Cl2O2 B1420728 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride CAS No. 1160260-28-5

5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride

Cat. No.: B1420728
CAS No.: 1160260-28-5
M. Wt: 295.2 g/mol
InChI Key: RJKNHAPSZKILKJ-UHFFFAOYSA-N
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Scientific Research Applications

5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride has several applications in scientific research:

Safety and Hazards

The safety data sheet for benzoyl chloride indicates that it is a combustible liquid that is harmful if swallowed. It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with thionyl chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity makes it useful in modifying biological molecules, such as proteins and nucleic acids, thereby altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride
  • 5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride

Uniqueness

5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .

Properties

IUPAC Name

5-chloro-2-[(3-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-10-3-2-4-11(7-10)9-19-14-6-5-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKNHAPSZKILKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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